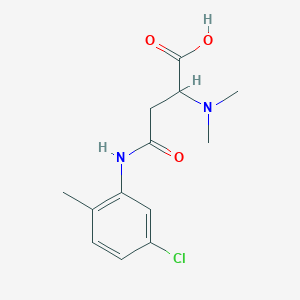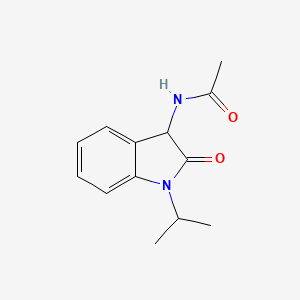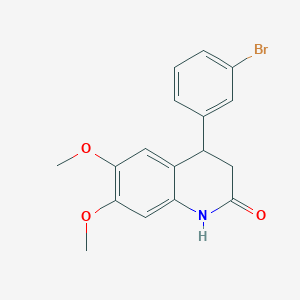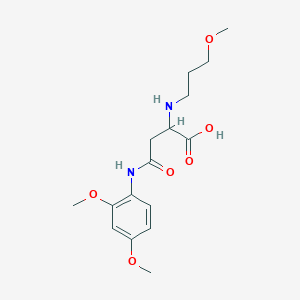
N~4~-(5-chloro-2-methylphenyl)-N~2~,N~2~-dimethylasparagine
Descripción general
Descripción
N~4~-(5-chloro-2-methylphenyl)-N~2~,N~2~-dimethylasparagine, also known as JNJ-26481585, is a small molecule inhibitor that has been studied extensively in scientific research. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
N~4~-(5-chloro-2-methylphenyl)-N~2~,N~2~-dimethylasparagine acts as an inhibitor of histone deacetylase (HDAC), an enzyme that plays a role in the regulation of gene expression. By inhibiting HDAC, N~4~-(5-chloro-2-methylphenyl)-N~2~,N~2~-dimethylasparagine can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
N~4~-(5-chloro-2-methylphenyl)-N~2~,N~2~-dimethylasparagine has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurons, it can protect against oxidative stress and inflammation, which are known to contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~4~-(5-chloro-2-methylphenyl)-N~2~,N~2~-dimethylasparagine is its specificity for HDAC, which reduces the likelihood of off-target effects. However, its potency can vary depending on the cell type and experimental conditions, which can make it difficult to compare results across studies. Additionally, N~4~-(5-chloro-2-methylphenyl)-N~2~,N~2~-dimethylasparagine is not currently approved for clinical use, which limits its potential for translation to the clinic.
Direcciones Futuras
There are several potential future directions for research on N~4~-(5-chloro-2-methylphenyl)-N~2~,N~2~-dimethylasparagine. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in combination with other therapies for cancer and neurological disorders. Additionally, further studies are needed to better understand the mechanisms underlying the neuroprotective effects of N~4~-(5-chloro-2-methylphenyl)-N~2~,N~2~-dimethylasparagine and to explore its potential for the treatment of other neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N~4~-(5-chloro-2-methylphenyl)-N~2~,N~2~-dimethylasparagine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, N~4~-(5-chloro-2-methylphenyl)-N~2~,N~2~-dimethylasparagine has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting its potential for the treatment of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(5-chloro-2-methylanilino)-2-(dimethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8-4-5-9(14)6-10(8)15-12(17)7-11(13(18)19)16(2)3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHDTGWLCBUWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4130967.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4130972.png)


![8-oxo-7-[(phenylacetyl)amino]-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4130994.png)
![2,2'-[[6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diyl]bis(thio)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B4131001.png)
![methyl 2-{[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4131010.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4131016.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4131017.png)
![ethyl 4-[3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4131024.png)

![2-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)pyrrolidin-2-yl]pyridine](/img/structure/B4131042.png)
![6-[(2-hydroxyethyl)thio]-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4131050.png)
![tert-butyl 2-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B4131054.png)